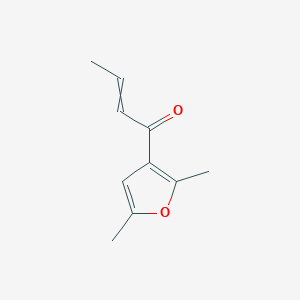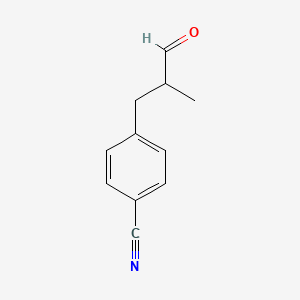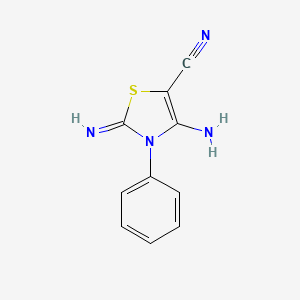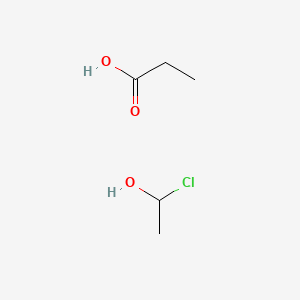
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . This compound is known for its nephrotoxic, carcinogenic, and teratogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . The reaction typically requires a suitable condensing agent and may be carried out under mild to moderate conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound involves the cultivation of Aspergillus ochraceus, Aspergillus carbonarius, and Penicillium verrucosum, which naturally produce Ochratoxin A . The compound is then extracted and purified using various chromatographic techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include various oxidative and reductive derivatives, as well as substituted analogs of the original compound .
Applications De Recherche Scientifique
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- has several scientific research applications:
Chemistry: Used as a model compound for studying mycotoxin chemistry and interactions.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Industry: Used in food safety research to understand contamination and develop mitigation strategies.
Mécanisme D'action
The mechanism of action of Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves the inhibition of protein synthesis and interference with cellular calcium channels . The compound acts through mechanisms such as the inhibition of protein synthesis, mediated by organic anion transporters (OATs), and the activation of c-Jun N-terminal kinase in human kidney epithelial cells . It also blocks the metaphase/anaphase transition in cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ochratoxin B: A related mycotoxin with similar nephrotoxic properties but differing in its chemical structure by the absence of a chlorine atom.
Ochratoxin C: Another related compound with additional esterification at the carboxylic acid group.
Citrinin: A mycotoxin produced by Penicillium and Aspergillus species, known for its nephrotoxic effects.
Uniqueness
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- is unique due to its specific combination of nephrotoxic, carcinogenic, and teratogenic properties, as well as its distinct chemical structure that includes a chlorine atom and a phenylalanine moiety .
Propriétés
Numéro CAS |
54952-08-8 |
|---|---|
Formule moléculaire |
C14H14ClNO6 |
Poids moléculaire |
327.71 g/mol |
Nom IUPAC |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H14ClNO6/c1-5-3-7-9(15)4-8(11(17)10(7)14(21)22-5)12(18)16-6(2)13(19)20/h4-6,17H,3H2,1-2H3,(H,16,18)(H,19,20)/t5-,6+/m1/s1 |
Clé InChI |
VMUOMVSMKWUHCB-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](C)C(=O)O)Cl |
SMILES canonique |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(C)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)





![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)

